molecular formula C11H14BrNO3 B8317212 5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

Cat. No.: B8317212
M. Wt: 288.14 g/mol
InChI Key: UMZIOALQUPMKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-tert-butyl-2-methoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

5-bromo-1-tert-butyl-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(12)6-9(13(14)15)10(8)16-4/h5-6H,1-4H3

InChI Key

UMZIOALQUPMKRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (453 g) and methyl iodide (164 ml) were added to a solution of 4-bromo-2-(tert-butyl)-6-nitrophenol (600 g) in dimethylformamide (6000 ml) and the mixture was stirred at 50° C. for 4 hours. Ether (6000 ml) was added and the reaction mixture was washed 3 times with water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to yield a crude product of the title compound (569 g) as a yellow oil.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
6000 mL
Type
solvent
Reaction Step One
Name
Quantity
6000 mL
Type
reactant
Reaction Step Two

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